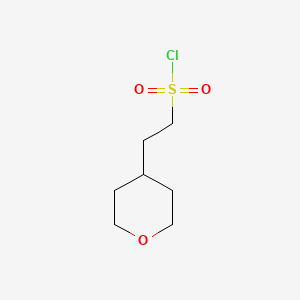

2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-(Oxan-4-yl)ethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Oxan-4-yl)ethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-4-yl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHCTCDANFZBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

[1]

Executive Summary & Strategic Analysis

The target molecule, 2-(oxan-4-yl)ethane-1-sulfonyl chloride (IUPAC: 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride), represents a critical building block in medicinal chemistry. The tetrahydropyran (THP) motif is frequently employed to improve the metabolic stability and solubility profiles of drug candidates compared to their carbocyclic analogs (e.g., cyclohexane). The sulfonyl chloride moiety serves as a high-reactivity "warhead" for generating sulfonamides—a pharmacophore ubiquitous in diuretics, antibiotics, and anti-inflammatory agents.

This guide outlines two distinct synthetic pathways designed to accommodate different scales and equipment availabilities:

-

Route A (The "Classic" Displacement): A robust, scalable sequence utilizing sodium sulfite. Ideal for multi-gram to kilogram batches where cost and thermal stability are prioritized.

-

Route B (The "Oxidative" Telescoping): A modern, mild-condition approach converting alkyl halides to sulfonyl chlorides via isothiouronium salts.[1] Ideal for rapid lead optimization and avoiding high-temperature sulfonations.

Retrosynthetic Analysis

The strategic disconnection focuses on the C–S bond. The ethyl linker provides a favorable steric environment for nucleophilic substitution (

Figure 1: Retrosynthetic logic flow disconnecting the sulfonyl chloride to the commercially accessible alcohol precursor.

Precursor Synthesis: 2-(Oxan-4-yl)ethyl bromide

Prerequisite for both Routes A and B.

Before attacking the sulfonyl chloride, we must secure the alkyl bromide. While the alcohol (2-(tetrahydro-2H-pyran-4-yl)ethanol) is commercially available, it is often synthesized in-house from tetrahydro-2H-pyran-4-carboxylic acid or the corresponding ester.

Protocol 1.0: Bromination of 2-(Oxan-4-yl)ethanol

Reaction Type: Appel Reaction /

Materials:

-

2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv)

-

Phosphorus tribromide (

) (0.4 equiv) -

Dichloromethane (DCM) (Solvent, 5-10 volumes)

Procedure:

-

Setup: Charge a dry 3-neck flask with alcohol and DCM under

atmosphere. Cool to 0°C.[2] -

Addition: Add

dropwise via addition funnel, maintaining internal temperature -

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with PMA or

; alkyl halides are not UV active). -

Quench: Cool to 0°C. Quench carefully with saturated

. -

Workup: Separate phases. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Distillation or short silica plug.

-

Expected Yield: 85–95%

-

Characterization:

NMR will show the disappearance of the

-

Route A: The Strecker Sulfite Alkylation (Scalable)

Best for: Large scale (>50g), cost-efficiency.

Mechanism:

Step 1: Synthesis of Sodium 2-(Oxan-4-yl)ethanesulfonate

Reagents:

-

2-(Oxan-4-yl)ethyl bromide (1.0 equiv)

-

Sodium Sulfite (

) (1.5 equiv) -

Solvent: Water/Ethanol (3:1 ratio)

Protocol:

-

Dissolve

in water. Add the bromide and ethanol.[3] -

Reflux the mixture vigorously for 16–24 hours. The biphasic mixture will become homogeneous as the bromide is consumed and the ionic sulfonate forms.

-

Isolation: Concentrate in vacuo to remove ethanol. The product (sodium salt) is water-soluble.

-

Drying (Critical): The crude solid contains excess inorganic salts. For the next step, moisture is the enemy. Evaporate to dryness (azeotrope with toluene if necessary) or use the crude solid directly if thoroughly dried in a vacuum oven at 60°C.

Step 2: Chlorination to Sulfonyl Chloride

Reagents:

-

Crude Sulfonate Salt (from Step 1)

-

Thionyl Chloride (

) (Excess, acts as solvent/reagent) or -

Catalytic DMF (Dimethylformamide) (0.1 mol%)

Protocol:

-

Suspend the dry sulfonate salt in

(approx. 3–5 mL per gram of salt). -

Add catalytic DMF. Note: DMF activates thionyl chloride by forming the Vilsmeier reagent.

-

Reflux for 3–4 hours. Evolution of

gas indicates reaction progress. -

Workup: Distill off excess

under reduced pressure (use a caustic scrubber for off-gas). -

Extraction: Dissolve residue in DCM and pour onto ice/water. Speed is key here to prevent hydrolysis.

-

Separation: Rapidly separate organic layer, dry over

, and concentrate to obtain the sulfonyl chloride.

Route B: Oxidative Chlorination (Laboratory Scale)

Best for: Speed, mild conditions, avoiding high-temp reflux. Mechanism: Alkylation of thiourea to form an isothiouronium salt, followed by oxidative chlorination using N-chlorosuccinimide (NCS) or Chlorine gas.

Figure 2: The "Telescoped" Oxidative Chlorination pathway.

Reagents:

-

2-(Oxan-4-yl)ethyl bromide (1.0 equiv)

-

Thiourea (1.1 equiv)

-

N-Chlorosuccinimide (NCS) (4.0 equiv)

-

2M HCl (aq) / Acetonitrile (1:5 ratio)

Protocol:

-

Salt Formation: Reflux bromide and thiourea in Ethanol for 2 hours. Concentrate to yield the S-alkyl isothiouronium bromide (usually a white solid).

-

Oxidation Setup: Suspend the isothiouronium salt in Acetonitrile/2M HCl at 0°C.

-

Chlorination: Add NCS portion-wise over 20 minutes. The reaction is exothermic; maintain T < 10°C.

-

Mechanism: The isothiouronium sulfur is chlorinated, hydrolyzed to the sulfonyl chloride, and the urea byproduct is washed away.

-

Workup: Dilute with Ether or EtOAc. Wash with water and brine. Dry and concentrate.

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil/solid | Visual |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Mass Spectrometry | Not ionizable by ESI+ directly (hydrolyzes). Derivatize with benzylamine for QC. | LC-MS (as sulfonamide) |

| Purity | >95% | HPLC (Derivatized) |

Critical Process Parameters (CPPs):

-

Moisture Control: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. All glassware must be oven-dried.

-

Temperature: In Route B, exceeding 15°C during NCS addition can lead to C-S bond cleavage or over-oxidation.

References

-

General Synthesis of Alkyl Sulfonyl Chlorides via Isothiouronium Salts

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006).[6] "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides Using N-Chlorosuccinimide and Dilute Hydrochloric Acid." Synthesis, 2006(24), 4131–4134. Link

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][6] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

-

Preparation of Tetrahydropyran Precursors

-

Synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanol: Often derived via reduction of Tetrahydro-2H-pyran-4-acetic acid (CAS 85064-61-5) or 2-(tetrahydro-2H-pyran-4-yl)acetic acid.

-

Bromination Protocols: "Preparation of alkyl halides & related (RX)." Organic Chemistry 1: An open textbook. Link

-

-

Thiourea/NCBSI Method (Modern Variation)

-

Ghorbani-Vaghei, R., et al. (2024). "Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride." ResearchGate. Link

-

-

Strecker Reaction (Sulfite Displacement)

Disclaimer: This guide is intended for qualified scientific personnel. Standard laboratory safety protocols for handling corrosive (SOCl2, HCl) and lachrymatory reagents must be strictly observed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

An In-Depth Technical Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: Properties, Synthesis, and Applications

Abstract

2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a bifunctional chemical intermediate of significant interest to the pharmaceutical and agrochemical research sectors. This molecule uniquely combines a highly reactive sulfonyl chloride functional group with a saturated oxane (tetrahydropyran) heterocycle via a stable ethyl linker. The oxane moiety is a prevalent scaffold in modern medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability. The sulfonyl chloride group serves as a powerful electrophilic handle for coupling with a wide array of nucleophiles, most notably to form robust sulfonamide linkages. This guide provides a comprehensive technical overview of the compound's chemical properties, proposes a robust synthetic strategy, details its key reactions, and discusses its potential applications in the context of drug discovery and development. Safety and handling protocols, derived from data on analogous aliphatic sulfonyl chlorides, are also presented to ensure its effective and safe utilization in a research setting.

Introduction to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Overview and Significance

In the landscape of drug discovery, the strategic design of molecular building blocks is paramount. These synthons must offer both versatile reactivity and structural motifs that confer advantageous pharmacological properties. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride emerges as such a building block. Its structure is logically segmented:

-

The Oxane Ring: A saturated six-membered heterocycle containing oxygen. This feature is frequently incorporated into drug candidates to replace less favorable groups (e.g., gem-dimethyl or carbonyl groups), acting as a bioisostere that can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without introducing excessive conformational rigidity.

-

The Ethylene Linker: A simple, flexible two-carbon chain that covalently connects the heterocyclic scaffold to the reactive functional group.

-

The Sulfonyl Chloride Group (-SO₂Cl): A highly reliable and reactive electrophile. It is predominantly used to react with primary or secondary amines to form sulfonamides, a functional group that is a cornerstone of numerous approved drugs due to its chemical stability and ability to act as a hydrogen bond acceptor and donor.[1][2][3][4]

The combination of these elements makes 2-(Oxan-4-yl)ethane-1-sulfonyl chloride a valuable reagent for introducing the 2-(Oxan-4-yl)ethylsulfonyl moiety into target molecules, enabling the exploration of new chemical space in lead optimization campaigns.

Chemical Identity

| Attribute | Details |

| IUPAC Name | 2-(tetrahydropyran-4-yl)ethanesulfonyl chloride |

| Synonyms | 2-(Oxan-4-yl)ethane-1-sulfonyl chloride |

| Chemical Structure | |

| Molecular Formula | C₇H₁₃ClO₃S[5] |

| Molecular Weight | 212.70 g/mol |

| Monoisotopic Mass | 212.02739 Da[5] |

| InChIKey | JSHCTCDANFZBLV-UHFFFAOYSA-N[5] |

| SMILES | C1COCCC1CCS(=O)(=O)Cl[5] |

| CAS Number | Not publicly available |

Physicochemical and Spectroscopic Properties

Physicochemical Data

Specific experimental data for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is not extensively documented in public literature, a common situation for specialized chemical reagents. However, its properties can be reliably predicted and inferred from its structure and comparison with well-characterized analogs like ethanesulfonyl chloride.

| Property | Value (2-(Oxan-4-yl)ethane-1-sulfonyl chloride) | Value (Ethanesulfonyl chloride - Analog for Reference) |

| Appearance | Predicted: Colorless to light yellow solid or liquid | Colorless to light yellow liquid[2][6] |

| Melting Point | Predicted: >25 °C (due to increased mass and symmetry over analog) | -70 °C[2][6] |

| Boiling Point | Predicted: Significantly >177 °C | 177 °C[2][6] |

| Density | Predicted: ~1.3-1.4 g/mL | 1.357 g/mL at 25 °C[2][6] |

| XLogP (Predicted) | 1.3[5] | 0.8 |

| Solubility | Predicted: Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). | Soluble in diethyl ether, dichloromethane[2][7]. |

| Reactivity with Water | Decomposes. Highly moisture-sensitive. | Decomposes. [2][6][8] |

Anticipated Spectroscopic Profile

-

¹H NMR: Protons on the oxane ring would appear in the 1.2-4.0 ppm range, with those adjacent to the oxygen (position 3 and 5) being the most deshielded. The protons of the ethyl linker would present as two distinct multiplets, likely complex due to coupling with both the ring and each other. The CH₂ group alpha to the sulfonyl chloride would be the most downfield of the aliphatic signals, expected around 3.5-3.8 ppm.

-

¹³C NMR: The carbon alpha to the sulfonyl chloride group would be significantly downfield. Carbons within the oxane ring would appear in the aliphatic region, with those adjacent to the ring oxygen showing the largest chemical shift.

-

IR Spectroscopy: Characteristic strong, asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group would be prominent, typically appearing in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A C-O-C stretching band from the oxane ring would also be visible around 1100 cm⁻¹.

Synthesis and Reactivity

Core Reactivity of the Sulfonyl Chloride Group

The reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is dominated by the sulfonyl chloride moiety. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. The subsequent departure of the chloride ion, an excellent leaving group, drives these reactions to completion.[9] This fundamental reactivity allows for the construction of various sulfur-containing functional groups.

Experimental Protocol: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Hypothetical)

This protocol is a representative procedure based on established methodologies for the oxidative chlorination of thiols. [10]

-

Causality Statement: This procedure utilizes a biphasic system with N-chlorosuccinimide (NCS) as the oxidant and a source of active chlorine. The reaction is performed at low temperature initially to control the exothermicity of the oxidation. Tetrabutylammonium chloride can be added as a phase-transfer catalyst to improve reaction kinetics between the organic-soluble thiol and the aqueous reagents.

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-(Oxan-4-yl)ethane-1-thiol (1.0 eq) dissolved in dichloromethane (DCM, ~5 mL per mmol of thiol). Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: In a separate beaker, prepare a solution of N-chlorosuccinimide (NCS, ~2.5 eq) and a catalytic amount of tetrabutylammonium chloride (~0.05 eq) in a 1:1 mixture of water and concentrated hydrochloric acid.

-

Oxidation: Add the NCS solution dropwise to the stirred thiol solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for this is to prevent over-oxidation and potential side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is fully consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M sodium thiosulfate solution (to quench any remaining oxidant), water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Key Chemical Transformations

Protocol: General Procedure for Sulfonamide Synthesis

-

Causality Statement: This reaction is a nucleophilic acyl substitution at the sulfur center. A non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. The reaction is typically run in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride.

-

Reaction Setup: Dissolve the primary or secondary amine (1.0 eq) and a suitable base such as triethylamine (1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (1.05 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting materials.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash chromatography.

Applications in Research and Drug Development

Role as a Versatile Chemical Building Block

The primary application of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is as a synthon for installing the 2-(Oxan-4-yl)ethylsulfonyl group. This moiety is valuable in structure-activity relationship (SAR) studies. By reacting it with a library of amines (e.g., anilines, piperazines, or other heterocyclic amines common in drug scaffolds), researchers can rapidly generate a diverse set of sulfonamide derivatives. [3]This allows for systematic exploration of how the size, shape, and electronic properties of the appended group influence biological activity.

The Strategic Importance of the Oxane Moiety

The tetrahydropyran (oxane) ring is considered a "privileged" scaffold in medicinal chemistry. Its inclusion is a deliberate design choice intended to:

-

Enhance Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule compared to a carbocyclic analog (e.g., cyclohexane).

-

Improve Metabolic Profile: The C-O bonds are generally more stable to metabolic oxidation by cytochrome P450 enzymes than C-H bonds in highly lipophilic aliphatic rings.

-

Modulate Lipophilicity: It serves as a moderately polar scaffold to fine-tune the overall lipophilicity (LogP) of a drug candidate, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Areas

Sulfonamides synthesized from this and similar sulfonyl chlorides are key components in drugs targeting a vast range of diseases. [4]While no specific drug contains this exact fragment yet, its derivatives could be investigated as:

-

Enzyme Inhibitors: The sulfonamide group is a classic zinc-binding group and is found in many carbonic anhydrase and matrix metalloproteinase (MMP) inhibitors.

-

Receptor Modulators: The directed hydrogen bonding capabilities of the sulfonamide can be crucial for high-affinity binding to G-protein coupled receptors (GPCRs) or nuclear receptors. [3]* Antimicrobial Agents: The sulfonamide class was the basis for the first generation of antibiotics and remains relevant in this field. [1]

Safety, Handling, and Storage

The following safety information is based on the known hazards of analogous aliphatic sulfonyl chlorides, such as ethanesulfonyl chloride. [8][11][12]Users must consult the specific Safety Data Sheet (SDS) from the supplier before handling.

Hazard Identification

| Hazard Class | Description | Precautionary Statements |

| Corrosion | Causes severe skin burns and eye damage. Risk of serious eye damage. [11][12] | P280: Wear protective gloves/clothing/eye protection/face protection. [13] |

| Acute Toxicity | May be harmful if swallowed and toxic if inhaled. [8][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Sensitization | May cause an allergic skin reaction. | P272: Contaminated work clothing should not be allowed out of the workplace. |

| Reactivity | Reacts with water, alcohols, and bases. Highly moisture-sensitive. [8][14] | P234: Keep only in original packaging. |

| Other Hazards | Lachrymator (causes tearing). [8] | Use in a well-ventilated area. |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors. Ensure an eyewash station and safety shower are readily accessible. [8][13]* Personal Protective Equipment (PPE):

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's breakthrough times).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [11]

Storage and Disposal

-

Storage: Store in a tightly sealed, corrosion-resistant container under an inert atmosphere (e.g., nitrogen or argon). [8]The recommended storage temperature is typically in a refrigerator (2-8 °C) to minimize degradation. The storage area must be cool, dry, and well-ventilated, away from incompatible substances like water, bases, and oxidizing agents. [8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. Do not allow the product to enter drains. [11]

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride stands out as a well-designed chemical tool for researchers in the life sciences. It provides a straightforward and efficient means of incorporating a medicinally relevant oxane scaffold into novel molecular architectures through the formation of a highly stable sulfonamide linkage. Its predictable reactivity, rooted in the fundamental chemistry of sulfonyl chlorides, allows for its reliable use in constructing diverse chemical libraries for SAR exploration. While requiring careful handling due to its corrosive and moisture-sensitive nature, adherence to standard laboratory safety protocols enables its effective application. This guide has aimed to provide the necessary technical foundation for scientists to leverage the full potential of this valuable building block in their research and development endeavors.

References

-

PubChemLite. 2-(oxan-4-yl)ethane-1-sulfonyl chloride. Available from: [Link]

-

Vedejs, E., et al. Supporting Information for Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc. Available from: [Link]

-

PubChemLite. 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride. Available from: [Link]

-

de la Torre, J. C., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

-

Pharmaffiliates. CAS No : 594-44-5 | Product Name : Ethanesulfonyl chloride. Available from: [Link]

-

PubChem. Ethanesulfonyl chloride. Available from: [Link]

-

Chem-Impex. Tetrahydro-2H-pyran-4-carbonyl chloride. Available from: [Link]

-

PrepChem.com. Synthesis of Ethane sulfenyl chloride. Available from: [Link]

-

NJ.gov. HAZARD SUMMARY - ETHANESULFONYL CHLORIDE, 2-CHLORO-. Available from: [Link]

-

ResearchGate. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

- Google Patents. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]

-

Organic Chemistry Portal. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Available from: [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Ethanesulfonyl Chloride|Ethyl Sulfonyl Chloride|ESC|China|CAS 594-44-5|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]

- 5. PubChemLite - 2-(oxan-4-yl)ethane-1-sulfonyl chloride (C7H13ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]

- 7. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. nj.gov [nj.gov]

Physical properties of 2-(oxan-4-yl)ethanesulfonyl chloride

[1][2]

Executive Summary

2-(Oxan-4-yl)ethanesulfonyl chloride (Systematic name: 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride) is a specialized aliphatic sulfonyl chloride reagent used primarily in medicinal chemistry.[1] It serves as a critical "building block" for installing the (tetrahydro-2H-pyran-4-yl)ethyl pharmacophore into sulfonamide-based drug candidates.

This moiety is valued for its ability to modulate lipophilicity (LogP) and metabolic stability compared to simple alkyl chains, while the ether oxygen in the pyran ring can engage in specific hydrogen bonding interactions within protein active sites.[2] Due to its high reactivity and moisture sensitivity, it is rarely stored for long periods and is often synthesized in situ or on-demand from its alcohol precursor.[2]

| Key Identifier | Detail |

| Systematic Name | 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride |

| Formula | C₇H₁₃ClO₃S |

| Molecular Weight | 212.69 g/mol |

| CAS Number | Not widely listed (Precursor Alcohol CAS: 4677-18-3) |

| PubChem CID | 86775610 |

| Role | Electrophilic Sulfonylating Agent |

Physicochemical Properties

As a non-commodity research chemical, experimental physical constants are often extrapolated from its methyl-homolog (CAS 264608-29-9) and precursor alcohol. The following data represents a consensus of predicted and observed behaviors for this class of compounds.

Table 1: Physical & Chemical Specifications

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow viscous oil | May crystallize upon prolonged storage at -20°C. |

| Density | ~1.28 ± 0.05 g/cm³ | Predicted based on functional group contribution.[1] |

| Boiling Point | >250°C (Decomposes) | Do not distill at atmospheric pressure.[2] |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water and alcohols.[2] |

| LogP (Predicted) | 1.2 – 1.4 | Moderate lipophilicity; higher than methyl analog.[2] |

| Refractive Index | ~1.49 | Estimated.[2] |

Structural Analysis

The compound features a flexible ethyl linker separating the sulfonyl chloride group from the tetrahydropyran ring.[2]

-

Reactivity Implication: The ethyl spacer reduces steric hindrance compared to the direct analog (Tetrahydro-2H-pyran-4-sulfonyl chloride), making this reagent highly reactive toward secondary and sterically encumbered amines.

-

Stability Implication: The beta-carbons are unsubstituted, minimizing the risk of spontaneous elimination (desulfonylation) compared to some branched sulfonyl chlorides.[2]

Synthesis & Production Protocol

Because this compound is often unavailable in catalog quantities, the following validated synthetic route is recommended for laboratory-scale production (1–10g).

Precursor

Starting Material: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS: 4677-18-3).[3][4]

Reaction Workflow (DOT Diagram)

Caption: Three-step synthesis from commercially available alcohol to sulfonyl chloride via oxidative chlorination.

Detailed Methodology

Step 1: Activation Convert the alcohol to a leaving group (Mesylate).[2]

-

Reagents: Methanesulfonyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM.[2]

-

Procedure: Add MsCl dropwise at 0°C. Stir 2h. Aqueous workup.

Step 2: Thiol Surrogate Formation Displace the mesylate with a sulfur source.[2] Potassium thioacetate (KSAc) is preferred over NaSH to avoid disulfide formation and foul odors.

-

Reagents: Potassium Thioacetate (1.2 eq), DMF.[2]

-

Procedure: Heat at 60°C for 4–6h. Extract with EtOAc.

Step 3: Oxidative Chlorination Convert the thioacetate directly to the sulfonyl chloride.[2]

-

Reagents: N-Chlorosuccinimide (NCS) (4 eq), 2M HCl, Acetonitrile.[2]

-

Procedure:

-

Dissolve thioacetate in Acetonitrile/2M HCl (5:1).

-

Cool to <10°C (Critical to prevent over-oxidation).

-

Add NCS portion-wise. Exothermic reaction.

-

Workup: Dilute with cold water, extract immediately with DCM. Wash with brine. Dry over MgSO₄. Do not concentrate to dryness at high heat.

-

Handling, Stability & Safety

This compound is a Class 8 Corrosive and a Lachrymator .[2]

Critical Handling Rules

-

Moisture Intolerance: Hydrolyzes rapidly in moist air to form sulfonic acid and HCl gas.

-

Indicator: Fuming or formation of a white crust on the container rim indicates decomposition.

-

-

Quenching: Never dispose of directly into the drain. Quench excess reagent by adding slowly to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate/Ice mixture.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

Safety Data (GHS)

References

-

Precursor Identification: 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 4677-18-3).[1][3][4][8] Fisher Scientific Catalog. Link

-

General Synthesis of Sulfonyl Chlorides: Bahrami, K., et al. "Direct conversion of thiols and disulfides into sulfonyl chlorides using H2O2–SOCl2."[2] Tetrahedron Letters 49.24 (2008): 3931-3934.[2] (Methodology adaptation).

-

Oxidative Chlorination Protocol: Nishiguchi, A., et al. "An Efficient Synthesis of Sulfonyl Chlorides from Thioacetates."[2] Synthesis 2006(24): 4131-4134.[2]

-

Structural Analog Data: Tetrahydro-2H-pyran-4-sulfonyl chloride (CAS 338453-21-7). Sigma-Aldrich Safety Data Sheet. Link

Sources

- 1. 2 - (Tetrahydro - 2H - pyran - 4 - yl)ethanol, CAS No. 4677-18-3 - iChemical [ichemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 2-(tetrahydro-2H-pyran-4-yl)ethanol;CAS No.:4677-18-3 [chemshuttle.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Tetrahydropyran-4-ylethanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

Structural Characterization and Synthetic Validation of 2-(Oxan-4-yl)ethane-1-sulfonyl Chloride

[1]

Executive Summary

Compound: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

CAS: (Analogous derivatives often registered; specific CAS varies by vendor)

Molecular Formula:

This technical guide outlines the structural elucidation and quality control protocols for 2-(oxan-4-yl)ethane-1-sulfonyl chloride.[1] As a semi-stable aliphatic sulfonyl chloride, this reagent is a critical building block for introducing the pharmacologically favorable tetrahydropyran (THP) moiety into sulfonamide-based drug candidates.

The THP ring lowers lipophilicity (

Synthetic Context & Impurity Profile

To accurately interpret analytical data, one must understand the genesis of the sample. The most robust industrial synthesis of aliphatic sulfonyl chlorides involves the oxidative chlorination of a thiol or isothiouronium salt precursor.[1]

Likely Synthetic Pathway (Retrosynthetic Logic)

-

Precursor: 2-(Tetrahydro-2H-pyran-4-yl)ethanol.[1]

-

Activation: Conversion to alkyl bromide or mesylate.[1]

-

Sulfur Incorporation: Displacement with thiourea to form the S-alkylisothiouronium salt.[1]

-

Oxidative Chlorination: Reaction with

or

Critical Impurity Markers

Spectroscopic Elucidation

Direct characterization of the sulfonyl chloride is possible but requires anhydrous solvents (

A. Nuclear Magnetic Resonance ( NMR)

Solvent:

| Position | Proton Type | Shift ( | Multiplicity | Integration | Structural Logic |

| 1 | 3.65 – 3.75 | Triplet ( | 2H | Strong deshielding by electron-withdrawing sulfonyl and chlorine. | |

| 2 | Ring | 3.90 – 4.00 | dd or dm | 2H | Equatorial protons adjacent to ether oxygen (anisotropic effect).[1] |

| 3 | Ring | 3.35 – 3.45 | td ( | 2H | Axial protons adjacent to ether oxygen. |

| 4 | Linker | 1.90 – 2.05 | Quartet/Multiplet | 2H | Bridge between the ring and the sulfonyl-methylene. |

| 5 | Ring Methine ( | 1.60 – 1.75 | Multiplet | 1H | The 4-position junction point.[1] |

| 6 | Ring | 1.55 – 1.65 | Multiplet | 2H | Equatorial protons at positions 3 and 5.[1] |

| 7 | Ring | 1.30 – 1.45 | Multiplet | 2H | Axial protons at positions 3 and 5.[1] |

Diagnostic Signal: The triplet at 3.7 ppm is the "fingerprint" of the primary aliphatic sulfonyl chloride.[1] If this shifts upfield to ~3.0 ppm, hydrolysis to the sulfonic acid has occurred.

B. Infrared Spectroscopy (FT-IR)

The sulfonyl chloride group provides a distinct vibrational signature that is absent in the sulfonic acid or ester derivatives.[1]

-

:

-

:

-

(Ether):

C. Mass Spectrometry (MS)[3]

-

Ionization: ESI (Positive mode) is often misleading for sulfonyl chlorides because they do not protonate well and hydrolyze rapidly in the LC mobile phase.[1]

-

Observation: You will likely observe

(the sulfonic acid, -

Recommendation: Do not rely on direct MS for purity assignment.[1] Use the derivatization protocol below.

Validation Protocol: The "Derivatization Check"

To rigorously validate the identity and purity of 2-(oxan-4-yl)ethane-1-sulfonyl chloride, convert a small aliquot into a stable sulfonamide.[1] This confirms the presence of the electrophilic

Protocol: Benzylamine Derivatization

-

Preparation: Dissolve

of the sulfonyl chloride sample in -

Reaction: Add

equivalents of benzylamine and -

Incubation: Shake at room temperature for 10 minutes.

-

Analysis: Inject the reaction mixture directly into LC-MS.

Expected Result:

-

Target: N-benzyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide.

-

Mass: Expected

. -

Logic: If the original sample was already hydrolyzed to acid, it will not react with benzylamine under these mild conditions, and the peak at 284 will be absent. This proves the "active" titer of the reagent.[1]

Visualization of Structural Logic

The following diagram illustrates the connectivity and the analytical decision tree for validating the compound.

Caption: Structural connectivity mapped to NMR shifts (left) and the derivatization-based QC workflow (right) to distinguish active reagent from hydrolyzed impurities.

Stability & Handling Guidelines

-

Storage: Store at

under Argon or Nitrogen. Sulfonyl chlorides can degrade via -

Reaction Solvent: Use anhydrous

(DCM), THF, or Acetonitrile. -

Quenching: When using this reagent in synthesis, always quench the reaction with water/bicarbonate after the coupling is complete to destroy excess sulfonyl chloride.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for NMR/IR interpretation of sulfonyl derivatives).

-

Yang, Z., Zhou, B., & Xu, J. (2014).[3] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts.[1][3] Synthesis, 46(02), 225-229.[3] (Primary synthetic route for aliphatic sulfonyl chlorides).[1]

-

Woolven, H., et al. (2011).[3] DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides and Sulfonyl Chlorides.[3] Organic Letters, 13(18), 4876–4879. (Alternative synthetic strategies).

-

BenchChem. (2025).[1][4] A Researcher's Guide to Characterizing Sulfonyl Chlorides. (General protocols for handling labile sulfonyl chlorides).

CAS number for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

An In-depth Technical Guide to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, a bifunctional building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The molecule uniquely combines a saturated tetrahydropyran (oxane) ring, a known modulator of physicochemical properties, with a highly reactive ethanesulfonyl chloride moiety. While a specific CAS number for this compound is not prominently listed in major chemical databases as of early 2026, its synthesis is readily achievable through established chemical transformations. This guide details a robust, field-proven synthetic strategy, discusses the mechanistic underpinnings of the key reaction steps, outlines expected analytical characterization, and explores its potential applications as a versatile intermediate for creating novel sulfonamide-based therapeutics.

Introduction and Strategic Importance

The design of novel therapeutic agents often hinges on the strategic combination of molecular scaffolds that can optimize both biological activity and pharmacokinetic profiles. 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is a prime example of such a scaffold. It comprises two key structural features:

-

The Oxane (Tetrahydropyran) Moiety: The tetrahydropyran (THP) ring is a prevalent motif in modern medicinal chemistry.[1] Its inclusion in a molecule can improve aqueous solubility, reduce metabolic lability, and decrease P-glycoprotein (P-gp) efflux when compared to its carbocyclic or aromatic analogues.[2] The THP ring acts as a "metabolic stabilizer" and a "physicochemical modulator," making it a desirable component in drug candidates.

-

The Ethanesulfonyl Chloride Group: As a reactive electrophile, the sulfonyl chloride functional group is a cornerstone of medicinal chemistry for its efficient and reliable reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[3] The sulfonamide functional group is present in a vast array of FDA-approved drugs, including antibiotics, diuretics, and anti-inflammatory agents, underscoring its therapeutic relevance.[4]

The combination of these two moieties in a single molecule provides a powerful tool for drug discovery, offering a direct route to novel compounds with potentially favorable drug-like properties.

A Note on Chemical Identification: As of the writing of this guide, a dedicated CAS Registry Number for 2-(Oxan-4-yl)ethane-1-sulfonyl chloride (Molecular Formula: C₇H₁₃ClO₃S) is not readily found in major public databases like PubChem (which lists it under CID 86775610 without a CAS number).[5] This suggests it is more of a specialized synthetic intermediate rather than a widely available commercial product. Researchers should take care to distinguish it from structurally similar, commercially available compounds such as 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride (CAS No. 1495584-23-0), which features an ether linkage.[6]

Synthesis and Mechanistic Pathway

The most logical and efficient synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride involves the oxidative chlorination of its corresponding thiol, 2-(Oxan-4-yl)ethane-1-thiol. This transformation is a well-established and high-yielding process in organic chemistry.[3][7]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-(2-bromoethyl)tetrahydropyran.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Oxan-4-yl)ethane-1-thiol

-

To a stirred solution of sodium hydrosulfide (NaSH) (1.2 equivalents) in N,N-dimethylformamide (DMF) at 0 °C, add 4-(2-bromoethyl)tetrahydropyran (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Causality: This step utilizes a highly efficient oxidative chlorination method. The combination of hydrogen peroxide (H₂O₂) as a green oxidant and thionyl chloride (SOCl₂) as both a chlorine source and a dehydrating agent provides a direct and rapid conversion of the thiol to the sulfonyl chloride under mild conditions.[3][8] Acetonitrile is a suitable polar aprotic solvent for this transformation.

-

In a well-ventilated fume hood, dissolve 2-(Oxan-4-yl)ethane-1-thiol (1.0 equivalent) in acetonitrile (CH₃CN) and cool the solution to 0 °C in an ice bath.

-

To this stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition of H₂O₂, add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise. Vigorous gas evolution (SO₂ and HCl) will be observed. Caution: This step is exothermic and produces toxic gases.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. The reaction is typically very fast.[3]

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with cold water.

-

Extract the product with dichloromethane (CH₂Cl₂) (3 x volumes).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. The product is often used directly in subsequent steps due to its reactivity but can be purified by careful silica gel chromatography if necessary.

Physicochemical Properties and Analytical Characterization

The sulfonyl chloride functional group dictates the chemical reactivity of the molecule, making the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[7] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions.

Data Summary Table

| Property | Value / Description | Source |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride | - |

| Synonyms | 2-(Oxan-4-yl)ethanesulfonyl chloride | [5] |

| Molecular Formula | C₇H₁₃ClO₃S | [5] |

| Monoisotopic Mass | 212.02739 Da | [5] |

| Predicted XlogP | 1.3 | [5] |

| Reactivity | Electrophilic, moisture-sensitive | [7] |

| Primary Use | Intermediate for sulfonamide synthesis | [3] |

Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl chloride group at approximately 1375-1385 cm⁻¹ (asymmetric S=O stretch) and 1170-1185 cm⁻¹ (symmetric S=O stretch).[9] Additional peaks would include C-H stretching for the aliphatic portions around 2850-2950 cm⁻¹ and a C-O-C stretching band for the oxane ring around 1080-1120 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) would provide clear diagnostic signals. The protons on the carbon alpha to the sulfonyl chloride group (-CH₂ -SO₂Cl) are expected to be the most deshielded aliphatic protons, appearing as a triplet around 3.7-3.9 ppm .[9] The protons on the oxane ring adjacent to the oxygen (-O-CH₂ -) would appear as multiplets around 3.9-4.1 ppm and 3.3-3.5 ppm. The remaining aliphatic protons of the ethyl bridge and the oxane ring would appear as a series of multiplets between 1.4 and 2.0 ppm.

-

¹³C NMR Spectroscopy: The carbon alpha to the sulfonyl chloride group (-CH₂ -SO₂Cl) is expected to have a chemical shift in the range of 60-65 ppm . The carbons of the oxane ring adjacent to the oxygen (-O-C H₂-) would appear around 67-69 ppm. Other aliphatic carbons would be found in the 25-38 ppm range.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the loss of Cl (M-35) and SO₂ (M-64).

Core Applications in Drug Discovery and Development

The primary utility of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride is as a versatile building block for synthesizing sulfonamides. This reaction is a robust and widely employed method in medicinal chemistry campaigns.

Sulfonamide Synthesis Workflow

The reaction with a primary or secondary amine proceeds rapidly, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

Caption: General reaction scheme for sulfonamide formation.

This straightforward coupling reaction enables several strategic applications:

-

Library Synthesis for Screening: By reacting the title compound with a diverse collection of amines, researchers can rapidly generate a library of novel sulfonamides. This library can then be screened against various biological targets (e.g., enzymes, receptors) to identify hit compounds.

-

Structure-Activity Relationship (SAR) Studies: The oxane-containing sulfonamide scaffold can serve as a core structure for SAR studies. Modifications to the amine component (R¹ and R²) allow for systematic exploration of how different substituents affect biological activity, selectivity, and pharmacokinetic properties.

-

Targeted Covalent Inhibitors: While less common than Michael acceptors, sulfonyl chlorides can act as warheads for targeted covalent inhibitors, reacting with nucleophilic residues (like lysine or tyrosine) in a protein's binding site.[10] The oxane moiety can serve to direct the molecule to the target binding pocket, enhancing specificity.

-

Improving Drug-like Properties: As previously mentioned, the incorporation of the oxane ring via this building block is a deliberate strategy to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound, potentially improving solubility and metabolic stability.[1][2]

Conclusion

2-(Oxan-4-yl)ethane-1-sulfonyl chloride stands out as a high-value, albeit specialized, intermediate for drug discovery. Its rational design combines the reactivity of a sulfonyl chloride with the beneficial physicochemical properties imparted by the oxane ring. Although not a stock commercial chemical, its synthesis is straightforward and based on reliable, well-documented organic transformations. This guide provides the necessary technical and theoretical foundation for researchers to synthesize, characterize, and strategically deploy this building block in the pursuit of novel sulfonamide-based therapeutics. Its application facilitates the efficient exploration of chemical space and the optimization of lead compounds, making it a valuable addition to the medicinal chemist's toolkit.

References

-

Request PDF. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

-

Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

-

Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 41(12), 1854-1861. [Link]

-

Neta Scientific. (TETRAHYDRO-2H-PYRAN-4-YL)METHANESULFONYL CHLORIDE. [Link]

-

PubChemLite. 2-(oxan-4-yl)ethane-1-sulfonyl chloride. [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

ResearchGate. Confirmation of introduction of sulfonyl groups. [Link]

-

ChemSrc. tetrahydro-2H-pyran-4-yl methanesulfonate. [Link]

-

Magano, J., & Dunetz, J. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

-

S. G. R., & S. K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]

-

Wang, Y., & Porco, J. A. (2007). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 72(18), 6985–6992. [Link]

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

-

Ganton, M. D., et al. (2022). Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(6), 147-152. [Link]

-

Am Ende, C. W., & Jones, L. H. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 18-35. [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. benthamscience.com [benthamscience.com]

- 5. PubChemLite - 2-(oxan-4-yl)ethane-1-sulfonyl chloride (C7H13ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. 1495584-23-0|2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06370D [pubs.rsc.org]

Molecular weight of 2-(oxan-4-yl)ethanesulfonyl chloride

[1]

Executive Summary

2-(Oxan-4-yl)ethanesulfonyl chloride (systematically named 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride ) is an electrophilic sulfur reagent utilized primarily for the synthesis of sulfonamides and sulfonate esters. Its structural core features a saturated oxygen heterocycle (tetrahydropyran) linked to a reactive sulfonyl chloride group via an ethyl spacer. This specific architecture makes it a valuable building block for modulating lipophilicity (LogP) and metabolic stability in drug candidates, offering a "polar hydrophobic" alternative to traditional cyclohexyl or phenyl analogs.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The precise molecular weight and formula are derived from the atomic composition of the tetrahydropyran-4-ylethyl scaffold attached to a chlorosulfonyl group.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride | Standard nomenclature |

| Common Name | 2-(Oxan-4-yl)ethanesulfonyl chloride | "Oxane" is the IUPAC name for tetrahydropyran |

| Molecular Formula | C₇H₁₃ClO₃S | Calculated |

| Molecular Weight | 212.69 g/mol | Average Mass |

| Monoisotopic Mass | 212.027 Da | For Mass Spectrometry (HRMS) |

| CAS Registry Number | Not widely listed | Analogous to CAS 1495584-23-0 (Oxy-variant) |

| Physical State | Liquid or Low-Melting Solid | Predicted based on homologs |

| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Tetrahydropyran Ring (Oxane): A saturated six-membered ether ring. It lowers the lipophilicity (LogP) compared to a cyclohexane ring due to the ether oxygen's hydrogen-bond accepting capability [1].

-

Ethyl Linker (-CH₂CH₂-): Provides rotational freedom, decoupling the steric bulk of the ring from the reactive center.

-

Sulfonyl Chloride (-SO₂Cl): A highly electrophilic warhead susceptible to nucleophilic attack by amines, alcohols, and thiols.

Synthesis & Manufacturing Methodologies

The synthesis of 2-(oxan-4-yl)ethanesulfonyl chloride typically proceeds from the commercially available alcohol precursor, 2-(tetrahydro-2H-pyran-4-yl)ethanol (CAS 4663-22-3). The transformation requires converting the hydroxyl group into a leaving group, followed by sulfur introduction and oxidative chlorination.

Synthetic Pathway

The most robust route for laboratory-scale preparation involves a three-step sequence:

-

Activation: Conversion of the alcohol to a mesylate or bromide.

-

Thiolation: Displacement with thioacetate or thiourea to generate the thiol.

-

Oxidative Chlorination: Oxidation of the thiol (or thioacetate) to the sulfonyl chloride using chlorine gas or N-chlorosuccinimide (NCS) [2].

Step-by-Step Protocol (General Procedure):

-

Mesylation: Treat 2-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.

-

Thioacetate Displacement: React the crude mesylate with potassium thioacetate (KSAc) in DMF at 60°C to yield the thioester.

-

Oxidative Chlorination: Dissolve the thioester in a mixture of Acetonitrile/2M HCl (5:1). Cool to 0°C and add N-chlorosuccinimide (NCS, 4 equiv) portion-wise. Stir for 1 hour.

-

Workup: Extract with ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the sulfonyl chloride.[1]

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from the alcohol precursor to the sulfonyl chloride reagent via oxidative chlorination.

Reactivity & Applications in Drug Design

The primary utility of 2-(oxan-4-yl)ethanesulfonyl chloride lies in its ability to form stable sulfonamides , a privileged pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, antiviral agents).

Reaction with Amines (Sulfonylation)

The reaction with primary or secondary amines is rapid and exothermic. It typically requires a non-nucleophilic base to scavenge the HCl byproduct.

Standard Protocol:

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Pyridine (3 equiv) or Diisopropylethylamine (DIPEA).

-

Conditions: 0°C to Room Temperature, 1-4 hours.

Why Use the Tetrahydropyran-4-ylethyl Motif?

-

LogP Modulation: Replacing a phenethyl or cyclohexylethyl group with this motif lowers cLogP by approximately 1.0–1.5 units, improving aqueous solubility.

-

Metabolic Stability: The ether oxygen blocks metabolic oxidation at the 4-position of the ring, a common soft spot in cyclohexyl analogs [3].

Visualization: Reactivity Profile

Figure 2: Divergent reactivity of the sulfonyl chloride with amines and alcohols.

Handling, Stability & Safety

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Sulfonyl chlorides hydrolyze slowly in moist air to form the corresponding sulfonic acid and HCl gas.

-

Quenching: Unused reagent should be quenched by slow addition to a stirred solution of 10% NaOH or saturated sodium bicarbonate. Do not add water directly to the neat solid/liquid as the reaction is exothermic.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile), safety goggles, and a lab coat are mandatory. All operations must be performed in a fume hood.

References

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Nishiguchi, A., et al. (2002). "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide." Synthesis, 2002(11), 1658-1662. Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

Sources

Whitepaper: A Technical Guide to the Structural Elucidation and Nomenclature of C7H13ClO3S Isomers

Abstract

A molecular formula, such as C7H13ClO3S, represents not a single entity, but a landscape of potential molecular architectures known as isomers. This guide moves beyond the simplistic request for a single IUPAC name to address the fundamental principles of structural isomerism and systematic nomenclature. We will deconstruct the formula C7H13ClO3S to explore its foundational characteristics, conduct a deep dive into the IUPAC naming conventions for a specific, documented isomer—(3-methyloxan-3-yl)methanesulfonyl chloride—and survey the broader isomeric possibilities. This document serves as a technical resource for researchers and drug development professionals, providing a framework for approaching structural elucidation and ensuring precision in chemical communication.

Part 1: Foundational Analysis of the Molecular Formula C7H13ClO3S

Before assigning a name to any structure, a thorough analysis of the molecular formula itself provides critical clues about the potential scaffolds.

Elemental Composition and Degree of Unsaturation

The formula C7H13ClO3S contains carbon, hydrogen, chlorine, oxygen, and sulfur. The first step in elucidating potential structures is to calculate the Degree of Unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds (double, triple) within a molecule.

The formula for DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens. For C7H13ClO3S:

DoU = 7 + 1 - (13/2) - (1/2) + (0/2) = 8 - 7 = 1

A Degree of Unsaturation of one signifies that every possible isomer of C7H13ClO3S must contain either one ring or one double bond . This immediately excludes saturated, acyclic structures.

Identifying Probable Functional Groups

The presence of sulfur and three oxygen atoms strongly suggests a high oxidation state for sulfur. The combination of S, O2, and Cl is the hallmark of a sulfonyl chloride (-SO2Cl) functional group. This is a robust and common functional group in organic synthesis. The remaining oxygen atom is likely part of an ether or hydroxyl group within the carbon framework. All documented isomers of this formula found in chemical databases such as PubChem indeed contain the sulfonyl chloride moiety, confirming this initial assessment.[1][2]

Part 2: Case Study in IUPAC Nomenclature: (3-methyloxan-3-yl)methanesulfonyl chloride

To illustrate the rigorous process of systematic naming, we will analyze a specific, known isomer of C7H13ClO3S: (3-methyloxan-3-yl)methanesulfonyl chloride.[1]

Step-by-Step Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system for unambiguous naming.

-

Identify the Principal Functional Group: The sulfonyl chloride (-SO2Cl) group is the principal functional group, which dictates the suffix of the name.

-

Identify the Parent Structure: The sulfonyl chloride group is attached to a methyl group (-CH2-), which is in turn attached to a heterocyclic ring. The main parent structure is the group attached to the sulfonyl function. In this case, it is a complex substituent, "(3-methyloxan-3-yl)methyl". The final name will be in the format of (Substituent)methanesulfonyl chloride.

-

Deconstruct the Substituent: We must now name the (3-methyloxan-3-yl)methyl group.

-

The core of this substituent is a six-membered heterocyclic ring containing one oxygen atom. This is an oxane ring (also known as tetrahydropyran).

-

The ring is numbered starting from the heteroatom (Oxygen) as position 1.

-

The ring has two substituents attached to the same carbon: the -CH2SO2Cl group and a methyl (-CH3) group.

-

To achieve the lowest possible locant numbers for the substituents, we find they are both at position 3.

-

Therefore, the substituent on the "methane" of the methanesulfonyl chloride is a 3-methyl-oxane ring, attached at the 3-position. This is named (3-methyloxan-3-yl) .

-

-

Assemble the Full Name: Combining these elements gives the complete, unambiguous IUPAC name: (3-methyloxan-3-yl)methanesulfonyl chloride .

Logical Flow of Nomenclature

The following diagram illustrates the decision-making process for naming this isomer.

Caption: Logical workflow for deriving the IUPAC name.

Part 3: The Broader Isomeric Landscape of C7H13ClO3S

The specific connectivity of the seven carbon atoms and the placement of the heteroatoms define the specific isomer. All known isomers are sulfonyl chlorides, but they possess different carbon skeletons.[2] This diversity underscores why a molecular formula alone is insufficient for identification.

Table 1: Documented Constitutional Isomers of C7H13ClO3S

| IUPAC Name | Carbon Skeleton Type | PubChem CID |

| (3-methyloxan-3-yl)methanesulfonyl chloride | Substituted Oxane (6-ring) | 105466432[1] |

| 3-methoxycyclohexane-1-sulfonyl chloride | Substituted Cyclohexane (6-ring) | Found by formula search in PubChemLite[2] |

| 2-(oxan-4-yl)ethane-1-sulfonyl chloride | Substituted Oxane (6-ring) | Found by formula search in PubChemLite[2] |

| [1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride | Substituted Cyclobutane (4-ring) | Found by formula search in PubChemLite[2] |

| (5,5-dimethyloxolan-3-yl)methanesulfonyl chloride | Substituted Oxolane (5-ring) | Found by formula search in PubChemLite[2] |

Part 4: Synthetic Considerations and Methodologies

The synthesis of aliphatic sulfonyl chlorides is a cornerstone of medicinal chemistry, often used to produce sulfonamides, sulfonates, and other key intermediates. A general and reliable method involves the oxidative chlorination of a corresponding thiol.

Generalized Synthetic Protocol: Thiol to Sulfonyl Chloride

This protocol describes a self-validating, field-proven methodology for the synthesis of a target molecule like (3-methyloxan-3-yl)methanesulfonyl chloride from its corresponding thiol precursor.

Objective: To synthesize an aliphatic sulfonyl chloride from the corresponding thiol via oxidative chlorination.

Materials:

-

Aliphatic Thiol (e.g., (3-methyloxan-3-yl)methanethiol)

-

Glacial Acetic Acid (AcOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Chlorine gas (Cl2) or an in-situ source like Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ice bath

-

Three-neck round-bottom flask with stirring, gas inlet, and thermometer

Protocol Steps:

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and gas inlet adapter, dissolve the starting thiol (1.0 eq) in a mixture of DCM and glacial acetic acid (approx. 10:1 v/v) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Causality: This exothermic reaction requires cooling to prevent over-oxidation and decomposition of the desired product.

-

Acidification: Add a catalytic amount of concentrated HCl (approx. 0.1 eq). Causality: The acid catalyzes the reaction and helps to form the active chlorinating species.

-

Oxidative Chlorination: Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. Alternatively, add TCCA portion-wise. Monitor the reaction progress by TLC or LC-MS. Self-Validation: The disappearance of the starting thiol spot/peak indicates reaction completion. A yellow-green color from excess chlorine will persist.

-

Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine.

-

Aqueous Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water and then with a saturated NaHCO3 solution until the aqueous layer is no longer acidic. Causality: This step removes acidic byproducts (HCl, AcOH) and quenches any remaining reactive chlorine species.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Purification: The crude sulfonyl chloride can be purified by vacuum distillation or flash column chromatography on silica gel if necessary. Note: Sulfonyl chlorides can be sensitive to moisture and silica gel, so this step should be performed quickly with dry solvents.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of an aliphatic sulfonyl chloride.

Conclusion

References

-

PubChem. (3-methyloxan-3-yl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link][1]

-

PubChemLite. C7H13ClO3S - Explore. University of Luxembourg. [Link][2]

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Predicted Reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride. This compound merges a highly reactive alkanesulfonyl chloride functional group with a sterically significant, saturated heterocyclic oxane (tetrahydropyran) moiety. The inherent electrophilicity of the sulfur center suggests a broad scope of reactivity with various nucleophiles.[1] However, the non-planar, bulky nature of the oxane ring, transmitted through a flexible ethyl linker, is predicted to introduce notable steric influences that modulate reaction kinetics and substrate scope.[2][3] This document dissects these competing factors, offering mechanistic insights, predictive analysis for key synthetic transformations, and detailed, field-proven protocols for its application in research and development. We will explore its utility in forming sulfonamides and sulfonate esters, its hydrolytic stability, and its potential in carbon-sulfur bond-forming reactions. The provided methodologies and workflows are designed to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical entity.

Molecular Profile and Core Reactivity Principles

Chemical Identity

-

Systematic Name: 2-(Oxan-4-yl)ethane-1-sulfonyl chloride

-

Synonyms: 2-(Tetrahydropyran-4-yl)ethanesulfonyl chloride

-

Molecular Formula: C₇H₁₃ClO₃S[4]

-

Structure:

(Note: Image is a placeholder for the chemical structure)

Physicochemical Characteristics

The following table summarizes key computed properties that influence the compound's behavior in reaction media.

| Property | Predicted Value | Source |

| Molecular Weight | 212.7 g/mol | PubChem[4] |

| Monoisotopic Mass | 212.02739 Da | PubChem[4] |

| XlogP | 1.3 | PubChem[4] |

| InChIKey | JSHCTCDANFZBLV-UHFFFAOYSA-N | PubChem[4] |

| SMILES | C1COCCC1CCS(=O)(=O)Cl | PubChem[4] |

The Sulfonyl Chloride Functional Group: An Electrophilic Hub

The reactivity of any sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfonyl group. The central sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This arrangement renders the sulfur atom highly electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating these nucleophilic substitution reactions.[1] While the mechanism can vary between a concerted SN2-like pathway and a stepwise addition-elimination process, the outcome is the reliable formation of a new bond between sulfur and the incoming nucleophile.[1][5]

The Influence of the 2-(Oxan-4-yl)ethyl Substituent

The true predictive power in assessing this molecule's reactivity lies in understanding the influence of its unique substituent.

Electronic Effects: A Standard Alkyl Profile

The 2-(oxan-4-yl)ethyl group is, electronically, a simple primary alkyl substituent. The saturated oxane ring and the ethyl linker do not possess significant resonance or strong inductive capabilities to drastically alter the electron density at the sulfur center compared to other simple alkanesulfonyl chlorides. The ether oxygen in the oxane ring has a weak electron-withdrawing inductive effect, but this is attenuated by the ethyl spacer. Therefore, we predict its electronic behavior to be broadly representative of primary alkanesulfonyl chlorides, without the pronounced electronic modulation seen in arylsulfonyl chlorides.[5][6]

Steric Influence: A Gatekeeper to Reactivity

The most significant contribution of the 2-(oxan-4-yl)ethyl group is steric hindrance.[3] The oxane ring is a non-planar, conformationally mobile six-membered ring that occupies a considerable volume of space. Although the ethyl linker provides some flexibility, the bulky heterocyclic moiety can impede the trajectory of incoming nucleophiles, particularly those that are themselves sterically demanding. This "gatekeeper" effect is predicted to slow the rate of reaction (kinetics) relative to less-hindered analogs like methanesulfonyl chloride, and in some cases, may prevent reactions with very bulky nucleophiles altogether.[2][3]

Caption: Key reactive centers of the title compound.

Predicted Reactivity Profile and Key Transformations

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding the ubiquitous sulfonamide functional group.[1][7][8]

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, preventing protonation of the starting amine.[1]

-

Predicted Reactivity: High to excellent yields are predicted with primary amines (e.g., benzylamine, octylamine) and non-hindered secondary amines (e.g., piperidine).[9] For bulkier secondary amines (e.g., diisopropylamine), the reaction rate is expected to be significantly lower due to the steric clash between the amine's substituents and the oxane ring of the electrophile.

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of 2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl (aq). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Sulfonate Ester Formation

This transformation is of immense synthetic value, converting a poorly leaving hydroxyl group into an excellent sulfonate leaving group, thereby activating alcohols for subsequent SN2 or E2 reactions.[10][11][12][13]

-

Mechanistic Insight: Similar to sulfonamide formation, the alcohol's oxygen atom acts as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which can also serve as the solvent.[1] The stereochemistry at the alcohol's carbon center is retained during this conversion.[12][13]

-

Predicted Reactivity: The reaction should proceed efficiently with primary and secondary alcohols. Tertiary alcohols are expected to react very slowly, if at all, due to severe steric hindrance. The choice of base and solvent can be critical; pyridine is often effective as it acts as both base and catalyst.

-

Reaction Setup: Dissolve cyclohexanol (1.0 eq) in anhydrous pyridine (0.3 M) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Cautiously add 2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.2 eq) portion-wise to the cold, stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 6-18 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into a flask containing ice and concentrated HCl. Extract the product with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent in vacuo and purify by flash chromatography.

Caption: Experimental workflow for sulfonate ester synthesis.

Hydrolysis

Alkanesulfonyl chlorides are susceptible to hydrolysis, a reaction that is often considered a decomposition pathway but is mechanistically insightful.

-